

RGX-104 solubility and formulation challenges

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Compound of Interest

Compound Name: RGX-104

Cat. No.: B1679319

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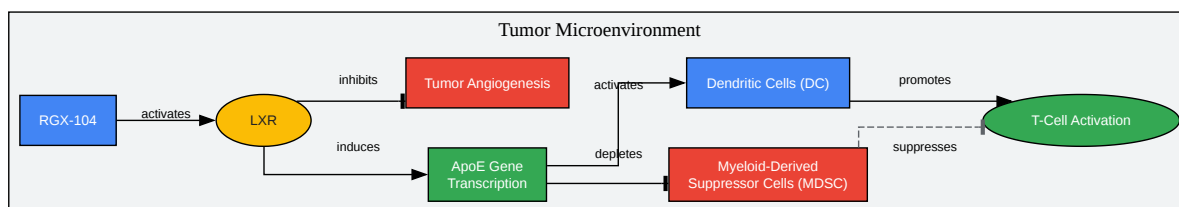
RGX-104 Technical Support Center

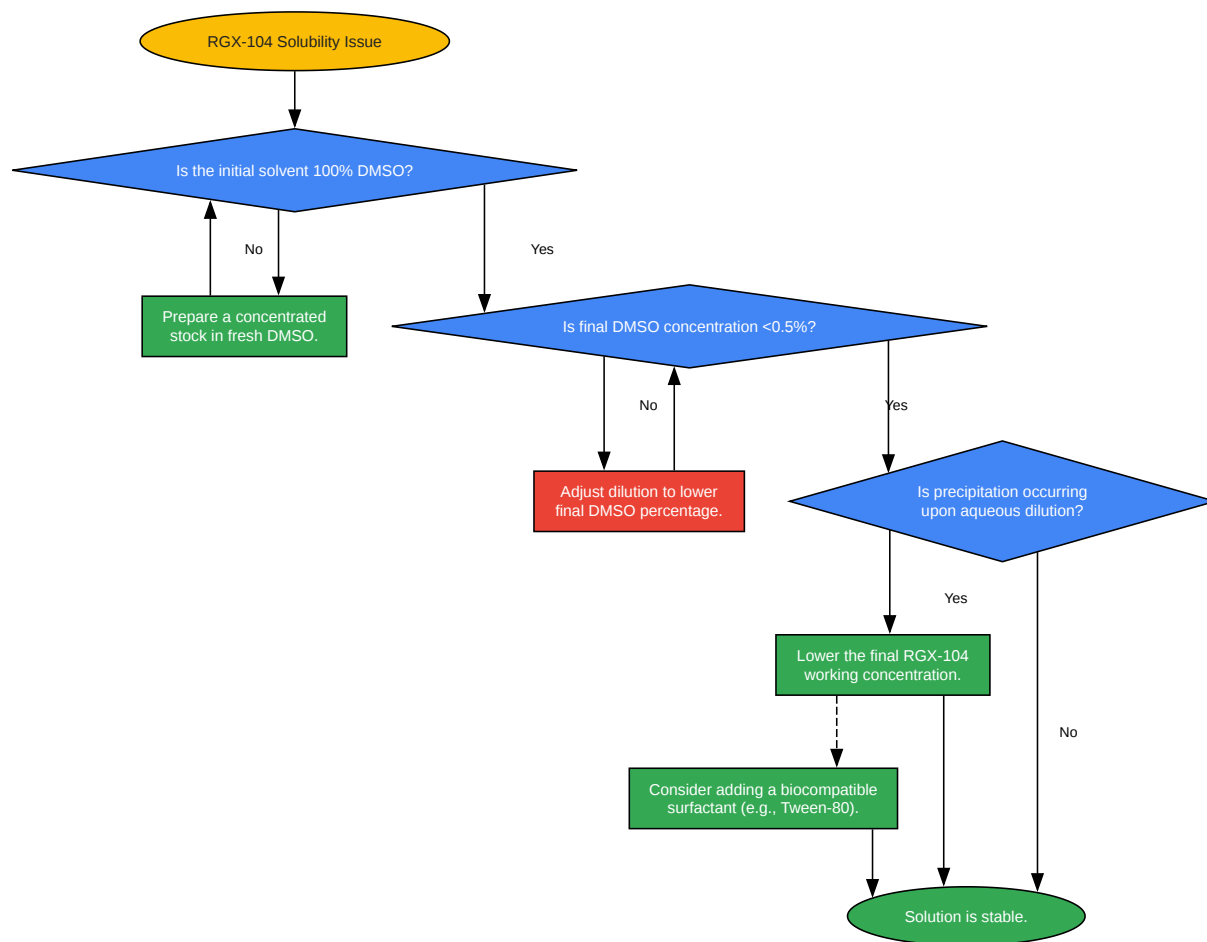
Welcome to the technical support center for **RGX-104** (Abequolixron). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges related to the solubility and formulation of **RGX-104**.

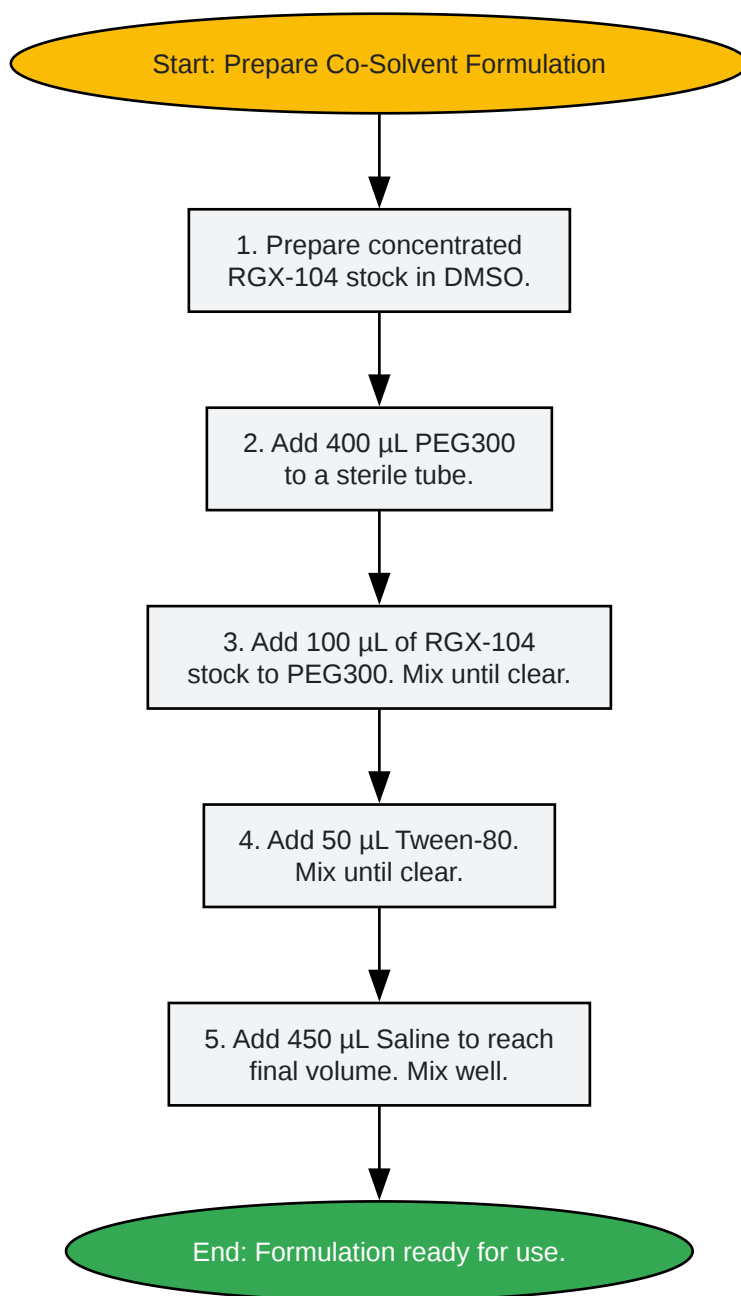
Frequently Asked Questions (FAQs)

Q1: What is **RGX-104** and what is its mechanism of action?

RGX-104, also known as Abequolixron, is an orally bioavailable, small-molecule agonist of the Liver X Receptor (LXR).[1][2][3][4] Its primary mechanism of action involves modulating the innate immune system by transcriptionally activating the Apolipoprotein E (ApoE) gene.[1][2][5] This activation of the LXR/ApoE pathway leads to several downstream effects that contribute to its anti-tumor activity, including the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of dendritic cells (DCs), which in turn stimulates T-cell-mediated anti-tumor immunity.[2][3][6] Additionally, LXR activation can inhibit tumor angiogenesis, the process by which tumors form new blood vessels.[3]







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